2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile
Overview
Description
Scientific Research Applications
Chemical Sensing and Binding Studies
2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile has been studied in the context of chemical sensing and binding. For instance, a rhodamine-azacrown derivative demonstrated varied binding modes to Al3+ and Fe3+ in different solvents, including acetonitrile, showing distinct binding behavior in aqueous solutions versus acetonitrile (Fang et al., 2014). This highlights the compound's potential utility in sensing and binding studies involving different metal ions.
Electrochemistry and Electrochemical Reactions
The compound has also been explored in electrochemistry. Research on the electroreduction of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide in ethanol-acetonitrile solutions has been conducted, examining the interaction of its dianion with metal cations in acetonitrile (Caram, Mirífico, & Vasini, 1994). Such studies are essential for understanding the electrochemical properties and reactions of related compounds.
Photochemical Reactions
There's significant interest in photochemical reactions involving compounds like this compound. For example, a study on the DCA-photosensitized reaction of 3-cyano- or 3-ethoxy-2,2-diarylthietane in acetonitrile discussed the formation of specific reaction products (Shima, Sazaki, Nakabayashi, & Yasuda, 1992). Understanding these photochemical processes can lead to novel applications in synthetic chemistry.
Organic Synthesis Applications
Applications in organic synthesis have been explored, such as the study on demethylation of acetophenones in acetonitrile, which can be relevant for the modification of similar compounds (Kawamura, Takatsuki, Torii, & Horie, 1994). Research like this contributes to the development of new synthetic methodologies.
Material Science and Polymer Studies
In material science, the compound has been investigated for its potential in the development of new materials. A study on the properties of electrochemically prepared polymers in acetonitrile, including their optical, conductive, and magnetic properties, demonstrates the relevance of such compounds in advanced material research (Groenendaal, Zotti, & Jonas, 2001).
properties
IUPAC Name |
2-(3-ethoxy-2,4-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-2-14-10-8(11)4-3-7(5-6-13)9(10)12/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBHLHHSVMFRIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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